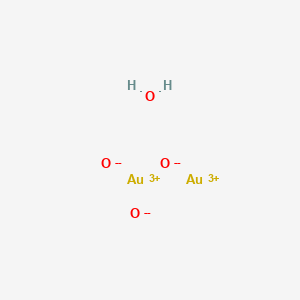![molecular formula C9H11BrN2O5 B12318617 1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B12318617.png)
1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and other cellular processes. This compound is incorporated into DNA during the S phase of the cell cycle, replacing thymidine and allowing researchers to track and analyze DNA replication and cell division .
准备方法
Synthetic Routes and Reaction Conditions
2’-Bromo-2’-deoxyuridine can be synthesized through several methods. One common approach involves the bromination of 2’-deoxyuridine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to achieve the desired substitution at the 2’ position of the deoxyuridine molecule .
Industrial Production Methods
Industrial production of 2’-Bromo-2’-deoxyuridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the bromination of 2’-deoxyuridine, followed by purification steps such as crystallization or chromatography to isolate the final product .
化学反应分析
Types of Reactions
2’-Bromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the molecule, altering its chemical properties
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogues, while oxidation and reduction reactions can produce modified nucleosides with different functional groups .
科学研究应用
2’-Bromo-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used to study DNA synthesis and repair mechanisms.
Biology: It serves as a marker for cell proliferation and is used in cell cycle studies.
Medicine: It is employed in cancer research to track tumor cell proliferation and to study the effects of anti-cancer drugs.
Industry: It is used in the development of diagnostic tools and assays for detecting cell proliferation
作用机制
2’-Bromo-2’-deoxyuridine exerts its effects by incorporating into DNA in place of thymidine during the S phase of the cell cycle. This incorporation allows researchers to track DNA synthesis and cell division. The bromine atom in the molecule can also be used in X-ray diffraction experiments to study DNA and RNA structures .
相似化合物的比较
Similar Compounds
Thymidine: The natural nucleoside that 2’-Bromo-2’-deoxyuridine replaces in DNA.
5-Ethynyl-2’-deoxyuridine: Another thymidine analogue used for similar purposes in cell proliferation studies.
Idoxuridine: An antiviral agent that also incorporates into DNA, used to treat viral infections
Uniqueness
2’-Bromo-2’-deoxyuridine is unique due to its bromine substitution, which allows for specific detection methods such as immunohistochemistry and immunofluorescence. This makes it a valuable tool in various research applications, particularly in studying DNA synthesis and cell proliferation .
属性
IUPAC Name |
1-[3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUDNSHXOOLCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
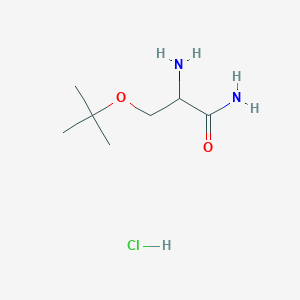
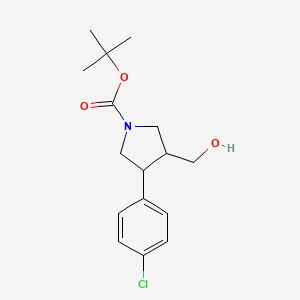
![[(3'Z)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B12318551.png)
![[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B12318552.png)

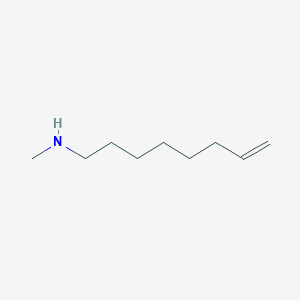

![N-Acetyl-3-(2-carboxypropyl)thio]alanine](/img/structure/B12318584.png)
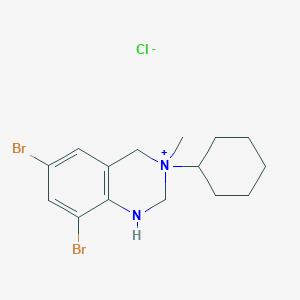
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B12318596.png)
![2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride](/img/structure/B12318598.png)

